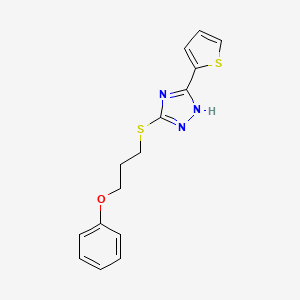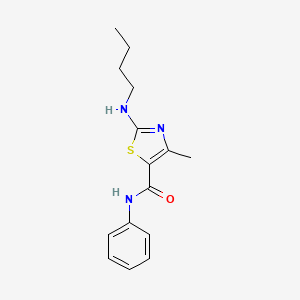![molecular formula C11H13ClN2O B7637198 4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
4-[(2-Chlorophenyl)methyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chlorophenyl)methyl]piperazin-2-one, commonly known as CCMP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that has been used in scientific research for various purposes.
作用機序
The exact mechanism of action of CCMP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. It may also have an effect on other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
CCMP has been shown to have a number of biochemical and physiological effects, including a reduction in dopamine release in the brain. It may also affect the levels of other neurotransmitters such as serotonin and norepinephrine. CCMP has been shown to have anxiolytic and antipsychotic effects in animal studies.
実験室実験の利点と制限
One advantage of using CCMP in lab experiments is that it has a high level of selectivity for dopamine D2 receptors, which makes it useful for studying the role of these receptors in various physiological and behavioral processes. However, one limitation is that it can be difficult to administer and control the dosage of CCMP in animal studies.
将来の方向性
There are several future directions for research on CCMP. One area of interest is the potential use of CCMP as a treatment for substance abuse disorders, particularly for cocaine addiction. Other potential areas of research include the use of CCMP as a treatment for depression and anxiety disorders, as well as the potential for CCMP to be used in combination with other drugs for the treatment of various psychiatric disorders.
合成法
CCMP can be synthesized through a variety of methods, including the reaction of 2-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. Another method involves the reaction of 2-chlorobenzaldehyde with piperazine in the presence of an acid catalyst such as hydrochloric acid.
科学的研究の応用
CCMP has been used in scientific research for various purposes, including as a potential treatment for depression and anxiety disorders. It has also been studied for its potential antipsychotic effects and as a potential treatment for substance abuse disorders.
特性
IUPAC Name |
4-[(2-chlorophenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPASEQMLNCRSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenyl)methyl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![4-[(2-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637178.png)

![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)

![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)